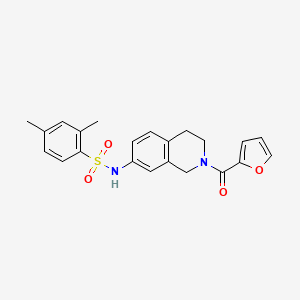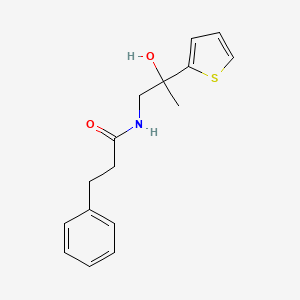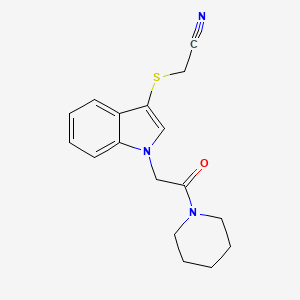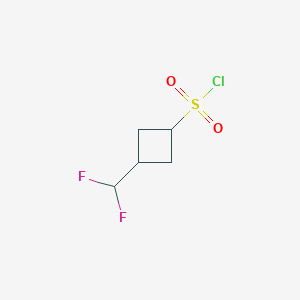![molecular formula C25H28N2O7 B2639622 Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate CAS No. 637753-68-5](/img/no-structure.png)
Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate is a chemical compound with the molecular formula C25H28N2O7 . It has an average mass of 468.499 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C25H28N2O7 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The structure of related compounds has been determined through methods such as single-crystal X-ray crystallography, highlighting the importance of intramolecular hydrogen bonding and crystal packing in determining molecular conformation and stability (Manolov et al., 2012).
Biological Activities
- Research has explored derivatives of this compound for their potential biological activities. For instance, derivatives have been synthesized and screened for their differentiation and proliferation effects on cancer cells, indicating potential applications in cancer therapy (郭瓊文, 2006).
Molecular Modelling and Theoretical Studies
- Theoretical studies, such as those using density functional theory (DFT), have been conducted to predict the properties and reactivity of similar compounds, facilitating the development of new materials with desired characteristics (Arrousse et al., 2021).
Anti-juvenile Hormone Activity
- Certain derivatives have been evaluated for their anti-juvenile hormone activities, indicating applications in pest control and the study of insect hormone regulation (Ishiguro et al., 2003).
Antimicrobial Studies
- The antimicrobial properties of amide derivatives of quinolone, which share structural similarities, have been investigated, suggesting potential use in developing new antibacterial and antifungal agents (Patel et al., 2007).
Optical Nonlinear Properties
- Schiff base compounds derived from similar structures have been synthesized and their optical nonlinear properties studied, indicating potential applications in materials science and photonics (Abdullmajed et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate involves the condensation of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxyacetic acid with ethyl 4-hydroxybenzoate in the presence of a coupling agent. The resulting intermediate is then esterified with ethanol to yield the final product.", "Starting Materials": [ "7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxyacetic acid", "ethyl 4-hydroxybenzoate", "coupling agent", "ethanol" ], "Reaction": [ "Step 1: Condensation of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxyacetic acid with ethyl 4-hydroxybenzoate in the presence of a coupling agent to yield the intermediate.", "Step 2: Esterification of the intermediate with ethanol in the presence of a catalyst to yield Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate.", "Step 3: Purification of the final product by recrystallization or chromatography." ] } | |
CAS-Nummer |
637753-68-5 |
Molekularformel |
C25H28N2O7 |
Molekulargewicht |
468.506 |
IUPAC-Name |
ethyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C25H28N2O7/c1-2-32-25(31)17-3-5-18(6-4-17)34-22-16-33-24-19(23(22)30)7-8-21(29)20(24)15-27-11-9-26(10-12-27)13-14-28/h3-8,16,28-29H,2,9-15H2,1H3 |
InChI-Schlüssel |
LLJZRSMNNTXUFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2639539.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2639542.png)





![7-chloro-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639551.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-ethylphenyl)acetamide](/img/structure/B2639553.png)
![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2639556.png)

